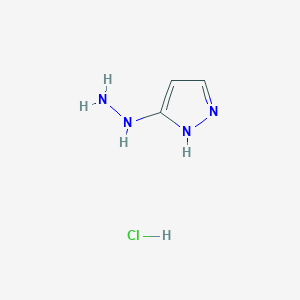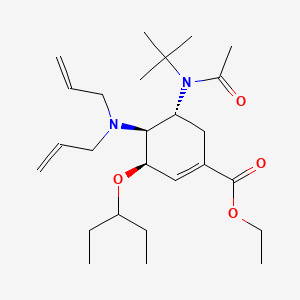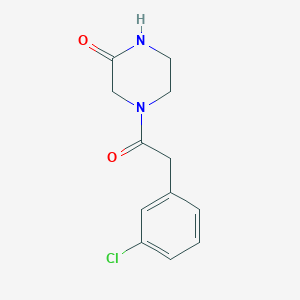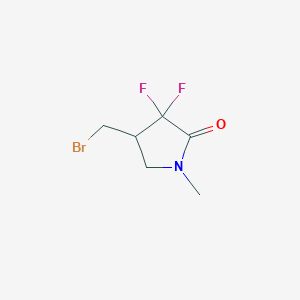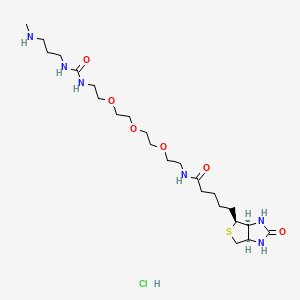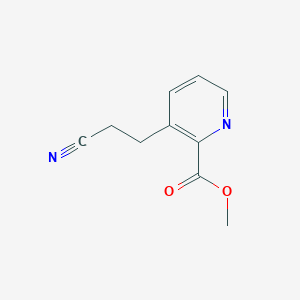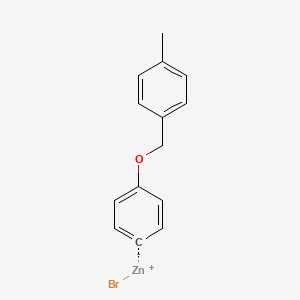
4-(4'-MethylbenZyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 4-(4’-Methylbenzyloxy)bromobenzene with zinc in the presence of a catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 4-(4’-Methylbenzyloxy)phenylzinc bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-(4’-Methylbenzyloxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions are often complex organic molecules that serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
4-(4’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a tool for modifying biomolecules and studying their functions.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4’-Methylbenzyloxy)phenylzinc bromide involves the transfer of the phenyl group to a target molecule. The zinc atom acts as a mediator, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with a catalyst, which enhances the reactivity and selectivity of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
4-(4’-Methoxybenzyloxy)phenylzinc bromide: Similar in structure but with a methoxy group instead of a methyl group.
4-(4’-Ethylbenzyloxy)phenylzinc bromide: Contains an ethyl group instead of a methyl group.
Uniqueness
4-(4’-Methylbenzyloxy)phenylzinc bromide is unique due to its specific reactivity and selectivity in forming carbon-carbon bonds. Its methyl group provides distinct steric and electronic properties, making it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C14H13BrOZn |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methyl-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H13O.BrH.Zn/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BQKHWQLWXBDISF-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


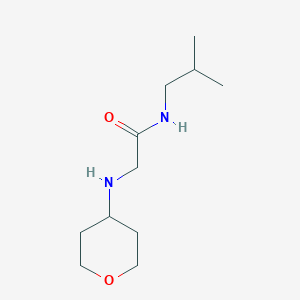
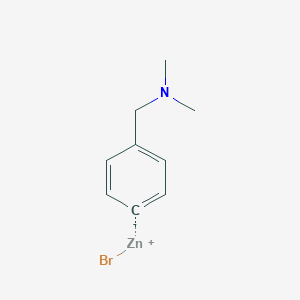
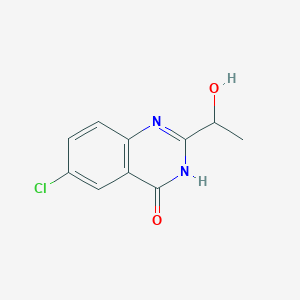
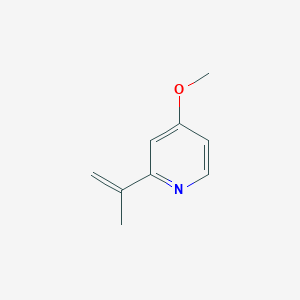
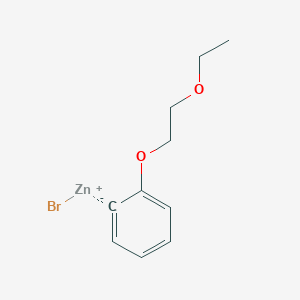
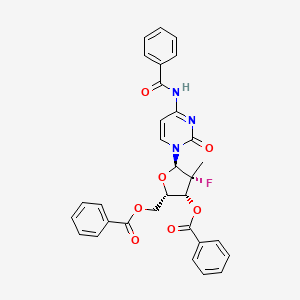
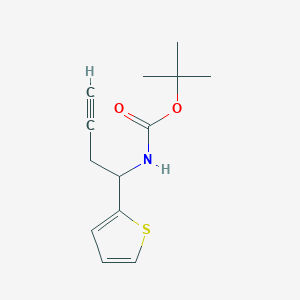
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
